molecular formula C10H13NO3 B3325232 4-(4-Nitrophenyl)butan-2-ol CAS No. 208838-29-3

4-(4-Nitrophenyl)butan-2-ol

Cat. No. B3325232
CAS RN: 208838-29-3
M. Wt: 195.21 g/mol
InChI Key: KVPVTVNOYLLUDT-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butan-2-ol is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 . The compound is typically stored in a dry room at normal temperature . It is a solid or viscous liquid .


Synthesis Analysis

The synthesis of 4-(4-Nitrophenyl)butan-2-ol has been explored by researchers using various methods. For instance, one study used p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline . Another study discussed the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials .


Molecular Structure Analysis

The InChI code for 4-(4-Nitrophenyl)butan-2-ol is 1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction has been widely studied due to its easy measurement of kinetic parameters through UV-visible spectroscopic techniques .


Physical And Chemical Properties Analysis

4-(4-Nitrophenyl)butan-2-ol has a density of 1.183±0.06 g/cm3 . Its boiling point is predicted to be 346.3±17.0 °C . The compound is a solid or viscous liquid .

Scientific Research Applications

Crystallographic Structure Analysis

The crystallographic structure of compounds related to 4-(4-Nitrophenyl)butan-2-ol has been a subject of study. For instance, Shi and Jiang (1999) investigated the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, revealing its crystallization in specific space groups and providing detailed molecular dimensions (Shi & Jiang, 1999).

Antiinflammatory Properties

Research on compounds structurally similar to 4-(4-Nitrophenyl)butan-2-ol indicates potential antiinflammatory properties. Goudie et al. (1978) studied a series of compounds for their antiinflammatory activity, highlighting the importance of specific structural groups for enhanced activity (Goudie et al., 1978).

Synthesis of Derivatives

The synthesis of derivatives and regioisomeric products from similar compounds has been explored. Harding et al. (2005) demonstrated the efficient use of a directing group in asymmetric aminohydroxylation for synthesizing homoserine and GABOB derivatives (Harding et al., 2005).

Cytotoxic Potential

Compounds related to 4-(4-Nitrophenyl)butan-2-ol have been evaluated for their cytotoxic potential. Rather et al. (2013) isolated a cytotoxic metabolite from Streptomyces collinus, exhibiting significant activity against various cancer cell lines (Rather et al., 2013).

Educational and Synthetic Applications

Dintzner et al. (2012) demonstrated the use of a related compound in undergraduate organic laboratory projects, focusing on environmentally friendly synthesis and student research projects [(Dintzner et al., 2012)](https://consensus.app/papers/researchbased-laboratory-project-investigation-onepot-dintzner/fa115b18c811573caf27c37cfcaf0969/?utm_source=chatgpt).

Tobacco-Specific Carcinogen Metabolism

Research by Hecht et al. (1980) on a tobacco-specific carcinogen closely related to 4-(4-Nitrophenyl)butan-2-ol provided insights into its metabolism and the formation of potential carcinogenic metabolites in rats (Hecht et al., 1980).

Photolabile Protecting Groups in Peptide Synthesis

Chen et al. (2022) explored derivatives of compounds similar to 4-(4-Nitrophenyl)butan-2-ol as photolabile protecting groups in solid-phase peptide synthesis, highlighting their environmental friendliness and effectiveness (Chen et al., 2022).

Enzyme Recruitment in Molecular Imprinting

Ohya et al. (1996) studied the molecular imprinting of bovine serum albumin using a transition-state analogue related to 4-(4-Nitrophenyl)butan-2-ol, enhancing its catalytic activity for specific reactions (Ohya et al., 1996).

'Green' Biocatalytic Oxidation

Kosjek et al. (2003) used a model reaction involving a compound similar to 4-(4-Nitrophenyl)butan-2-ol to develop a 'green' oxidation method, demonstrating its potential in biocatalytic transformations (Kosjek et al., 2003).

Mechanism of Action

While the specific mechanism of action for 4-(4-Nitrophenyl)butan-2-ol is not mentioned in the search results, the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials has been discussed . This process involves the use of reducing agents and is influenced by factors such as the size and structure of the active nanoparticles .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials, a reaction involving 4-(4-Nitrophenyl)butan-2-ol, is a topic of ongoing research . This reaction serves as a benchmark for assessing the activity of nanostructured materials, and future studies may continue to explore this area .

properties

IUPAC Name

4-(4-nitrophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPVTVNOYLLUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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